
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- is a chemical compound with the molecular formula C16H12O2. It is a derivative of cyclopropene carboxylic acid, characterized by the presence of two phenyl groups attached to the cyclopropene ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diphenylacetylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired cyclopropene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the principles of cyclopropanation and the use of diazomethane as a reagent are applicable in scaled-up processes with appropriate safety measures.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.
Industry: While not widely used industrially, it serves as a model compound in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- exerts its effects involves its reactivity with various biological and chemical targets. The cyclopropene ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in a range of chemical transformations, including ring-opening reactions and cycloadditions. The phenyl groups also contribute to its reactivity by stabilizing intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: Another derivative with similar structural features but different substitution patterns.
Cycloprop-2-ene carboxylic acid: A simpler analog without phenyl groups, used in studies of cyclopropene reactivity.
2,3-Diphenyl-2-cyclopropene-1-carboxylic acid: A closely related compound with similar applications in research.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 1,2-diphenyl- is unique due to the presence of two phenyl groups, which enhance its stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
678195-43-2 |
|---|---|
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
1,2-diphenylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c17-15(18)16(13-9-5-2-6-10-13)11-14(16)12-7-3-1-4-8-12/h1-11H,(H,17,18) |
Clave InChI |
SGWQZGIXDJIKBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC2(C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)
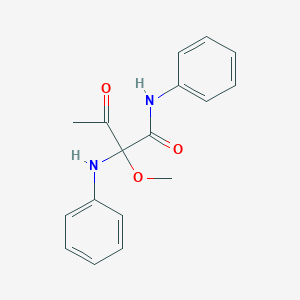

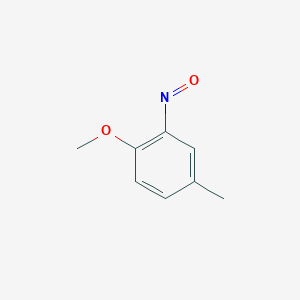
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
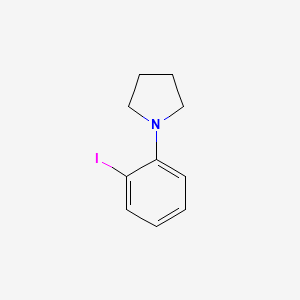

![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)

![8-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12525549.png)
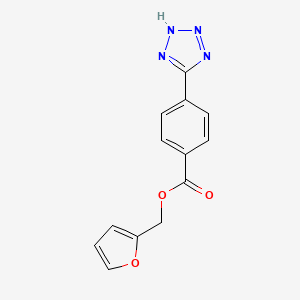
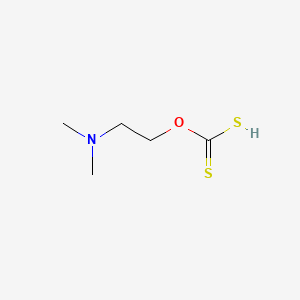
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

